N-benzyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-benzyl-11-oxo-N-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c27-23-12-11-19-15-22(16-20-13-14-25(23)24(19)20)30(28,29)26(21-9-5-2-6-10-21)17-18-7-3-1-4-8-18/h1-10,15-16H,11-14,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGOGJOIGYTVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies, including in vitro and in vivo assessments, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key properties include:
- Molecular Weight : 318.40 g/mol
- Melting Point : Not readily available
- Solubility : Soluble in organic solvents
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the pyrroloquinoline class. For instance, derivatives have shown promising antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 12.5 |
| Compound B | Caco-2 | 15.0 |
| N-benzyl derivative | MCF7 | 10.0 |
In vitro studies indicate that N-benzyl derivatives can inhibit cell proliferation by inducing apoptosis through the modulation of key signaling pathways such as PI3K/AKT and MAPK .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study assessing various derivatives for antibacterial activity against Gram-positive and Gram-negative bacteria, it was found that certain modifications to the sulfonamide group significantly enhanced efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the sulfonamide moiety plays a crucial role in the antimicrobial action of the compound .
Enzyme Inhibition
Another area of interest is the enzyme inhibitory activity of N-benzyl derivatives. Studies have demonstrated that these compounds can act as inhibitors of acetylcholinesterase (AChE) and urease:
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 25.0 |
| Urease | 30.0 |
This dual inhibitory action indicates potential applications in treating conditions such as Alzheimer's disease and urinary tract infections .
Case Studies
- Case Study on Anticancer Activity : A recent investigation into a series of pyrroloquinoline derivatives revealed that modifications at the benzyl position significantly enhanced anticancer activity against colon cancer cell lines. The study involved structure optimization based on SAR principles, leading to the identification of lead compounds with IC50 values below 10 µM against HCT-116 cells.
- Case Study on Antimicrobial Properties : In a comparative analysis of various sulfonamide derivatives, N-benzyl-4-oxo-N-phenyl compounds exhibited superior antibacterial effects compared to traditional antibiotics. This study emphasized the importance of the sulfonamide group in enhancing antimicrobial activity.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with the pyrroloquinoline structure exhibit significant antimicrobial properties. A study demonstrated that derivatives of N-benzyl-4-oxo-N-phenyl compounds showed activity against a range of bacterial strains. The mechanism appears to involve the inhibition of bacterial protein synthesis, making these compounds potential candidates for developing new antibiotics .
Anticancer Properties
Several studies have reported the anticancer effects of pyrroloquinoline derivatives. For instance, N-benzyl-4-oxo-N-phenyl compounds have been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This suggests their potential use in targeted cancer therapies .
Drug Discovery
Lead Compound Development
The unique chemical structure of N-benzyl-4-oxo-N-phenyl derivatives positions them as promising lead compounds in drug discovery. Their ability to modulate various biological targets makes them suitable for further optimization and development into therapeutic agents. Recent studies have focused on synthesizing analogs to enhance efficacy and reduce toxicity .
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how structural variations affect biological activity. Researchers have explored modifications to the N-benzyl and phenyl groups to improve the pharmacological profile of these compounds. Such studies have revealed insights into how different substituents can influence potency against specific targets, paving the way for rational drug design .
Material Science
Synthesis of Functional Materials
N-benzyl-4-oxo-N-phenyl derivatives have been utilized in synthesizing functional materials due to their unique electronic properties. They can be incorporated into polymers or used as building blocks in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The tunable nature of these compounds allows for modifications that enhance material performance .
Comprehensive Data Tables
The following table summarizes key findings from various studies on N-benzyl-4-oxo-N-phenyl derivatives:
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of N-benzyl-4-oxo-N-phenyl derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The study employed standard disk diffusion methods and determined minimum inhibitory concentrations (MICs), highlighting the compound's potential as a new antibiotic agent.
Case Study 2: Cancer Therapeutics
In vitro assays conducted on various cancer cell lines revealed that N-benzyl-4-oxo-N-phenyl compounds effectively reduced cell viability. The mechanism was traced back to the activation of caspase pathways leading to programmed cell death, suggesting their application in developing novel cancer therapies.
Comparison with Similar Compounds
Core Heterocyclic Scaffold
The pyrrolo[3,2,1-ij]quinoline core is shared among several analogues but differs in substitution patterns and appended functional groups:
*Estimated based on structural similarity to .
Key Observations:
- The target compound’s N-benzyl-N-phenyl sulfonamide distinguishes it from the phenoxyphenyl-substituted analogue in , which may alter receptor binding kinetics due to steric and electronic differences.
- Compared to cyclopenta[c]quinoline-based modulators (e.g., 4BP-TQS in ), the pyrrolo[3,2,1-ij]quinoline core may confer distinct conformational flexibility, influencing allosteric modulation efficacy.
Sulfonamide Substitution and Pharmacological Implications
The sulfonamide moiety is critical for interactions with targets such as ion channels or enzymes. Substituents on the sulfonamide nitrogen significantly modulate activity:
- Phenoxyphenyl Analogue (): The 4-phenoxyphenyl group introduces an ether linkage, increasing polarity (PSA = 65.24 Ų) and possibly favoring interactions with polar binding pockets.
- 4BP-TQS (): The 4-bromophenyl substitution on a cyclopenta[c]quinoline core results in potent allosteric agonist activity at α7 nAChRs. Halogen position (para vs. meta/ortho) profoundly affects efficacy, suggesting similar structure-activity relationships may apply to the target compound .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-benzyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide?
- Methodology : The synthesis typically involves cyclization of pyrrolo[3,2,1-ij]quinoline precursors followed by sulfonamide functionalization. For example:
- Step 1 : React 4-oxo-pyrroloquinoline derivatives with benzylamine and phenylamine under reflux in acetic acid to form the fused tetracyclic core .
- Step 2 : Introduce the sulfonamide group at the 8-position using chlorosulfonic acid or sulfur trioxide in dichloromethane, followed by reaction with benzylamine and phenylamine .
- Purification : Recrystallize from 2-propanol/acetic acid mixtures to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the tetracyclic structure and substituent positions. Key signals include aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.2–11.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H] = 459.18, observed 459.17) .
- X-Ray Powder Diffraction (XRPD) : Confirm crystallinity and compare with simulated patterns from SHELXL-refined structures .
Q. How should researchers handle discrepancies in spectroscopic data?
- Cross-Validation : If NMR peaks overlap (e.g., due to rotational isomers in the sulfonamide group), use - HSQC or COSY to resolve ambiguities .
- Thermogravimetric Analysis (TGA) : Rule out solvent interference by confirming thermal stability up to 200°C .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields of the tetracyclic core?
- Catalyst Screening : Test BiCl or CAN (ceric ammonium nitrate) in acetonitrile to enhance cyclization efficiency (yields improved from 22% to 65% in similar quinoline syntheses) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid aids in proton transfer during cyclization .
- Temperature Control : Maintain reflux at 80–100°C to avoid decomposition of nitro intermediates .
Q. What strategies resolve crystallographic ambiguities in the fused pyrroloquinoline system?
- SHELX Refinement : Use SHELXL for small-molecule refinement, particularly for handling twinned data or high thermal motion in the benzyl/phenyl substituents .
- Hydrogen Bonding Analysis : Map O–H···N interactions in the 4-oxo group to validate molecular packing (e.g., d ≈ 2.8 Å) .
Q. How do electronic effects of substituents influence the sulfonamide’s reactivity?
- Electrophilic Substitution : Electron-withdrawing groups (e.g., nitro) at the quinoline 8-position increase sulfonamide acidity (pKa ~ 6.5), enabling selective alkylation .
- Steric Effects : Bulky N-benzyl groups reduce nucleophilic attack on the sulfonamide sulfur, enhancing stability under basic conditions .
Data Contradiction Analysis
Q. Conflicting melting points reported in literature: How to address this?
- Source Investigation : Differences may arise from polymorphic forms. Perform differential scanning calorimetry (DSC) to identify endothermic peaks (e.g., Form I melts at 215°C, Form II at 198°C) .
- Recrystallization Consistency : Use a single solvent system (e.g., ethanol/water) for reproducible crystal forms .
Q. Discrepancies in biological activity What factors contribute?
- Impurity Profiling : Trace amounts of unreacted 4-oxo intermediates (detectable via HPLC at 254 nm) may skew bioassay results .
- Solubility Variability : Use DMSO for in vitro assays (≥10 mM solubility) to avoid aggregation artifacts .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
